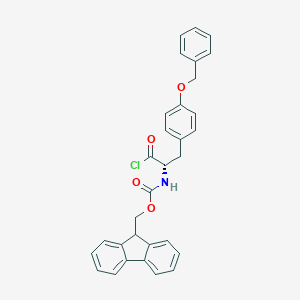

Fmoc-O-benzyl-L-tyrosyl chloride

概要

説明

Fmoc-O-benzyl-L-tyrosyl chloride is a chemical compound used primarily in peptide synthesis. It is a derivative of L-tyrosine, where the hydroxyl group of the tyrosine residue is protected by a benzyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The chloride group is reactive, making it useful for coupling reactions in peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-benzyl-L-tyrosyl chloride typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide.

Protection of the Amino Group: The amino group is protected by reacting the benzyl-protected tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Formation of the Chloride: The final step involves converting the carboxyl group to a chloride by reacting the Fmoc-O-benzyl-L-tyrosine with thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

化学反応の分析

Types of Reactions

Fmoc-O-benzyl-L-tyrosyl chloride undergoes several types of reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.

Deprotection Reactions: The Fmoc and benzyl protecting groups can be removed under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in the presence of a base such as triethylamine.

Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide, while the benzyl group can be removed by hydrogenation in the presence of a palladium catalyst.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of Fmoc-O-benzyl-L-tyrosine.

Deprotection Reactions: The major products are L-tyrosine derivatives with the protecting groups removed.

科学的研究の応用

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS):

Fmoc-O-benzyl-L-tyrosyl chloride is primarily used as a temporary protecting group for the amino terminus of amino acids during SPPS. The Fmoc group allows for the sequential addition of amino acids while preventing unwanted reactions at the amine site. The deprotection step typically employs a weak base such as piperidine, which does not interfere with other sensitive functional groups.

Advantages:

- Selectivity: The Fmoc group can be removed without affecting other protecting groups.

- Efficiency: Streamlined synthesis processes due to its compatibility with various coupling reagents and resins.

Case Study:

A study demonstrated the successful synthesis of a series of tyrosyl derivatives using this compound in SPPS, resulting in compounds with promising biological activity against specific receptors .

Protein Modification

Enhancing Stability and Functionality:

The compound is utilized to modify proteins to enhance their stability and functionality. This is particularly relevant in biochemistry and pharmaceutical applications where modified proteins can exhibit improved pharmacokinetic properties.

Applications in Drug Development:

Modified proteins are crucial in developing therapeutic agents, especially those targeting specific diseases. For example, the incorporation of Fmoc-protected tyrosine residues has been shown to improve the binding affinity of peptides to target receptors .

Bioconjugation

Facilitating Biomolecule Attachment:

this compound plays a role in bioconjugation techniques where biomolecules are attached to surfaces or other molecules. This application is vital for developing targeted drug delivery systems.

Example Application:

In research focused on targeted cancer therapies, conjugating peptides with antibodies using Fmoc-protected tyrosine residues has shown enhanced specificity and reduced off-target effects .

Research in Therapeutics

Therapeutic Peptides:

The compound's ability to facilitate the synthesis of therapeutic peptides has significant implications for treating various diseases, including cancer and metabolic disorders. The selective nature of the Fmoc protecting group allows for the creation of complex peptide structures that can interact with biological targets effectively.

Case Study:

Research involving novel analogs of tyrosyl derivatives synthesized using this compound revealed potent antagonistic activity against specific receptors associated with inflammatory responses .

Analytical Chemistry

Studying Protein Interactions:

this compound is employed in analytical techniques to study protein interactions and behaviors. Its unique properties allow researchers to monitor peptide synthesis and deprotection reactions via UV spectroscopy due to the strong absorbance of the fluorenyl group.

| Application Area | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Used as a protecting group during SPPS | Selectivity and efficiency |

| Protein Modification | Enhances stability and functionality | Improved pharmacokinetics |

| Bioconjugation | Attaches biomolecules for targeted delivery | Increased specificity |

| Therapeutic Research | Facilitates synthesis of therapeutic peptides | Potential treatment for diseases |

| Analytical Chemistry | Monitors protein interactions | Insight into biological processes |

作用機序

The mechanism of action of Fmoc-O-benzyl-L-tyrosyl chloride involves its reactivity as an acyl chloride. The chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines or alcohols. This reactivity is exploited in peptide synthesis to form peptide bonds between amino acids.

類似化合物との比較

Similar Compounds

Fmoc-L-tyrosyl chloride: Similar to Fmoc-O-benzyl-L-tyrosyl chloride but without the benzyl protecting group on the hydroxyl group.

Boc-O-benzyl-L-tyrosyl chloride: Similar to this compound but with a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group.

Uniqueness

This compound is unique due to the presence of both the Fmoc and benzyl protecting groups. This dual protection allows for selective deprotection and modification of the amino acid, making it highly versatile in peptide synthesis.

生物活性

Fmoc-O-benzyl-L-tyrosyl chloride is a derivative of L-tyrosine, an aromatic amino acid that plays a crucial role in various biological processes. The compound features the fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzyl group attached to the hydroxyl of the tyrosine residue, which influences its reactivity and biological activity. This article explores its biological activities, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.

This compound has the molecular formula and a molecular weight of 525. This compound is typically utilized in peptide synthesis due to its ability to protect the amino group while allowing for further functionalization.

1. Antioxidant Properties

L-tyrosine derivatives, including this compound, exhibit significant antioxidant activity. The phenolic structure allows these compounds to scavenge free radicals effectively, thus protecting cells from oxidative stress. Research indicates that ortho-diphenolic compounds have lower O–H bond dissociation enthalpy, enhancing their radical scavenging capabilities compared to other phenolic compounds .

2. Antimicrobial Activity

Studies have shown that tyrosine derivatives possess antimicrobial properties. For instance, derivatives of L-tyrosine have been evaluated for their ability to inhibit bacterial growth, demonstrating potential as antibacterial agents . The benzyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The phenolic hydroxyl group donates hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Inhibition : Some studies indicate that tyrosine derivatives can inhibit specific enzymes involved in inflammatory processes or microbial growth .

- Receptor Modulation : Tyrosine derivatives may interact with various receptors, influencing signaling pathways related to inflammation and neuroprotection.

Case Studies

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26ClNO4/c32-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)33-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,35)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHIGWPLGJZONE-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117204 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-60-4 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。